[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl](ethyl)amine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of the related compound, 3,4-Dihydro-2H-1,5-benzodioxepin, has been analyzed using various techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .It is typically stored in a dry, room temperature environment .
Scientific Research Applications
1. Biological Properties and Synthesis
3,4-dihydro-2H-1,5-benzodioxepine derivatives, closely related to the chemical , have shown interesting biological properties. These include functioning as β-adrenergic stimulants and exhibiting bronchial dilator activity. Additionally, they are key intermediates in the synthesis of antifungal strobilurins. Various synthetic routes have been explored, such as condensation of benzene-1,2-diol with ethyl bromoacetate and Dieckmann cyclization (Damez, Labrosse, Lhoste, & Sinou, 2001).
2. Synthesis and Structural Analysis
The synthesis of related compounds involving the reaction of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines has been studied. X-ray analysis has been utilized to determine the structure of the products (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
3. Polymorphism in Pharmaceutical Compounds
Research has also been conducted on the polymorphism of compounds structurally similar to the subject chemical. Spectroscopic and diffractometric techniques, including capillary powder X-ray diffraction and solid-state nuclear magnetic resonance, have been used to characterize these polymorphs (Vogt, Williams, Johnson, & Copley, 2013).
4. Antioxidant and Antibacterial Activities
Research has been conducted on phenolic esters and amides of compounds with a similar structure, exploring their antioxidant and antibacterial activities. These studies provide insights into the potential medical applications of these compounds (Shankerrao, Bodke, & Mety, 2013).
5. Applications in Analytical Chemistry
Compounds structurally related to 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine hydrochloride have been used in analytical chemistry, specifically in the determination of amines using high-performance liquid chromatography with fluorescence detection (You, Zhao, Suo, Wang, Li, & Sun, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-ethylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-3-14-10(2)11-5-6-12-13(9-11)16-8-4-7-15-12;/h5-6,9-10,14H,3-4,7-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTDVWPNSDFLGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CC2=C(C=C1)OCCCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl](ethyl)amine hydrochloride | |
CAS RN |
1197578-91-8 | |
Record name | [1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl](ethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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